molecular formula C32H23N3O2S2 B11964693 2-{[5-(biphenyl-4-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

2-{[5-(biphenyl-4-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B11964693
M. Wt: 545.7 g/mol
InChI Key: VVZVHLPOFWWJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-[1,1’-BIPHENYL]-4-YL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE is a complex organic compound with a molecular formula of C32H23N3O2S2 and a molecular weight of 545.687. This compound is notable for its intricate structure, which includes a biphenyl group, a thienopyrimidine core, and a phenylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

2-[(5-[1,1’-BIPHENYL]-4-YL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the biphenyl or phenylacetamide moieties .

Scientific Research Applications

2-[(5-[1,1’-BIPHENYL]-4-YL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(5-[1,1’-BIPHENYL]-4-YL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5-[1,1’-BIPHENYL]-4-YL-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N-PHENYLACETAMIDE apart from similar compounds is its specific structural features, such as the combination of a biphenyl group, a thienopyrimidine core, and a phenylacetamide moiety.

Properties

Molecular Formula

C32H23N3O2S2

Molecular Weight

545.7 g/mol

IUPAC Name

2-[4-oxo-3-phenyl-5-(4-phenylphenyl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C32H23N3O2S2/c36-28(33-25-12-6-2-7-13-25)21-39-32-34-30-29(31(37)35(32)26-14-8-3-9-15-26)27(20-38-30)24-18-16-23(17-19-24)22-10-4-1-5-11-22/h1-20H,21H2,(H,33,36)

InChI Key

VVZVHLPOFWWJIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC4=C3C(=O)N(C(=N4)SCC(=O)NC5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.